尿酸酶

描述

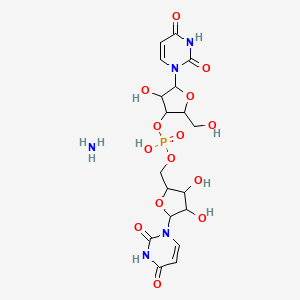

Uricase is a useful research compound. Its molecular formula is C18H26N5O14P and its molecular weight is 567.4 g/mol. The purity is usually 95%.

The exact mass of the compound Uricase is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Uricase suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uricase including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

酶学表征和优化

- 尿酸酶的生产和优化:研究表明,与其他表达系统相比,在汉逊酵母中成功表达了假丝酵母尿酸酶,从而产生了明显更高的尿酸酶产量 (Chen 等人,2008)。另一项研究优化了使用威氏曲霉生产尿酸酶,将产量提高了 3.02 倍 (El‑Naggar 等人,2019)。

- 在各种宿主中的表达:研究探索了在各种宿主(如大肠杆菌)中表达尿酸酶以提高其生产和纯化效率。例如,铜绿假单胞菌尿酸酶已在大肠杆菌中成功表达,展示了增强的酶活性 (Shaaban 等人,2015)。

临床和诊断应用

- 治疗用途:尿酸酶因其在治疗痛风、高尿酸血症和肿瘤溶解综合征等疾病中的治疗潜力而受到认可。它在将尿酸氧化为尿囊素中的酶学功能具有重要的临床意义 (Shaaban 等人,2015)。

- 诊断试剂:尿酸酶在临床生化中作为一种必需的诊断试剂,用于测量血液和其他生物液体中的尿酸水平,辅助相关疾病的诊断 (Hatijah 和 Ruhayu,2013)。

新技术和模型

- 创新的纯化方法:研究已经展示了纯化重组尿酸酶的新方法,例如使用蛋白质内切酶的 pH 诱导自切割,由于提高了稳定性和功效,这在临床应用中可能是有价值的 (Wang 等人,2018)。

- 动物模型:已经使用 CRISPR/Cas9 技术产生了尿酸酶缺陷大鼠,为研究高尿酸血症和相关疾病提供了有价值的模型 (Yu 等人,2020)。

作用机制

Target of Action

Urate oxidase, also known as uricase, is an enzyme that primarily targets uric acid . Uric acid is the end product of purine metabolism in humans . The enzyme is a homotetramer with four active sites located at the interfaces between its four subunits .

Mode of Action

Uricase catalyzes the oxidation of uric acid to 5-hydroxyisourate (5-HIU) in the presence of molecular oxygen . The active site of uricase binds uric acid and its analogues, allowing them to interact with molecular oxygen .

Biochemical Pathways

Uricase is the first enzyme in a pathway of three enzymes that convert uric acid to S-(+)-allantoin . After uric acid is converted to 5-HIU by uricase, 5-HIU is converted to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) by HIU hydrolase, and then to S-(+)-allantoin by OHCU decarboxylase . Without HIU hydrolase and OHCU decarboxylase, HIU will spontaneously decompose into racemic allantoin .

Pharmacokinetics

The pharmacokinetics of uricase are influenced by its formulation. For example, pegylated uricase can extend the half-life and decrease the immunogenicity of the protein . This allows for more sustained action and potentially improved bioavailability.

Result of Action

The action of uricase results in the conversion of uric acid, a poorly soluble compound, to allantoin, a highly soluble compound . This can help to reduce the concentration of uric acid in the plasma, which is beneficial in conditions such as gout and hyperuricemia .

Action Environment

The activity of uricase is highest at pH >8, but the enzyme functions at physiological pH . The pH dependence of the reaction rate shows that a protolysable group of pKa 6.3 is involved in the catalytic step . This suggests that the action of uricase can be influenced by the pH of its environment.

安全和危害

Uricase may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may damage fertility or the unborn child . Special instructions should be obtained before use . All safety precautions should be read and understood . Avoid breathing dust/fume/gas/mist/vapors/spray . Skin should be washed thoroughly after handling .

未来方向

The production yield and cost of production of Uricase are challenging . Hence, isolation of potent uricase-producing sources and optimizing its production are essential for industrial-scale uricase production . The newly isolated Pseudomonas mosselii is a potential bacterium for enhanced production of uricase . Optimization using multilevel optimization approaches gave better prediction of optimum process conditions for enhanced uricase production .

生化分析

Biochemical Properties

Uricase plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, taurine, an additive, has been found to impact the structural and functional stability of uricase . The binding of taurine to the Uricase enzyme through hydrophobic interactions is associated with a negative value for the Gibbs free energy .

Cellular Effects

Uricase influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The utilization of recombinant uricase enzyme has proven to be effective in the management of hyperuricemia, exhibiting a minimal occurrence of hypersensitivity reactions and tophaceous gout .

Molecular Mechanism

Uricase exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the binding of taurine to the Uricase enzyme through hydrophobic interactions is associated with a negative value for the Gibbs free energy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Uricase change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Uricase vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Uricase is involved in metabolic pathways that interact with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Uricase is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Uricase and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N4O14P.H3N/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXDHZMLJOJKOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N5O14P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9002-12-4 | |

| Record name | Urate oxidase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxidase, urate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B3030322.png)

![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3030338.png)

![[(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate](/img/structure/B3030342.png)